

The Role of SR10067 in Neuroinflammation: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders. The nuclear receptor REV-ERB has emerged as a key regulator of the intricate relationship between the circadian clock and inflammatory responses within the central nervous system (CNS). **SR10067**, a potent and selective synthetic agonist of REV-ERB, has garnered significant interest for its potential to modulate neuroinflammatory processes. This technical guide provides an in-depth overview of the role of **SR10067** in neuroinflammation, consolidating current knowledge on its mechanism of action, relevant signaling pathways, and effects on glial cells. Detailed experimental protocols for in vitro and in vivo models are provided, alongside quantitative data and visualizations of key pathways and workflows to support further research and drug development in this promising area.

Introduction to SR10067 and Neuroinflammation

Neuroinflammation is a complex biological response within the brain and spinal cord, primarily mediated by microglia and astrocytes. While it serves a protective role in response to injury and infection, chronic or dysregulated neuroinflammation contributes to neuronal damage and the progression of neurodegenerative diseases, psychiatric disorders, and traumatic brain injury.[1]



The circadian clock, an endogenous timekeeping system, governs many physiological processes, including immune function.[3] REV-ERBα (NR1D1) and REV-ERBβ (NR1D2) are nuclear receptors that act as key transcriptional repressors within the core circadian clock machinery.[4][5] Beyond their role in circadian rhythm, REV-ERBs have been identified as crucial regulators of inflammatory gene expression.[6][7]

SR10067 is a synthetic small molecule that acts as a potent agonist for both REV-ERBα and REV-ERBβ.[4] Its ability to penetrate the brain makes it a valuable tool for investigating the therapeutic potential of targeting REV-ERB in neurological disorders where neuroinflammation is a key pathological feature.[4]

Mechanism of Action of SR10067

SR10067 exerts its anti-inflammatory effects by binding to and activating REV-ERBα and REV-ERBβ. As transcriptional repressors, the activation of REV-ERBs by **SR10067** enhances the recruitment of the nuclear receptor co-repressor (NCoR) complex to target gene promoters, leading to the suppression of gene expression.[6] Key targets of REV-ERB-mediated repression include genes involved in inflammatory and immune responses.

Table 1: Physicochemical and Pharmacokinetic Properties of SR10067

Property	Value	Reference	
Target	REV-ERBα, REV-ERBβ	[4]	
IC50 for REV-ERBα	170 nM	[4]	
IC50 for REV-ERBβ	160 nM	[4]	
Solubility (in vitro)	≥ 2.5 mg/mL (5.37 mM) in DMSO	[4]	
Administration (in vivo)	Intraperitoneal (i.p.) injection	[4]	
Dosage (in vivo, mice)	30 mg/kg	[4][8]	
Brain Penetrance	Yes	[4]	

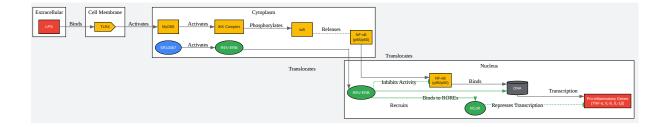
Signaling Pathways Modulated by SR10067



The anti-neuroinflammatory effects of **SR10067** are primarily mediated through the modulation of key signaling pathways, most notably the Nuclear Factor-kappa B (NF-kB) pathway and the NLRP3 inflammasome.

The NF-kB Signaling Pathway

The NF-κB pathway is a central regulator of inflammatory responses, controlling the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules.[9][10] In the context of neuroinflammation, activation of microglia and astrocytes by stimuli such as lipopolysaccharide (LPS) leads to the activation of the NF-κB pathway.[6] Pharmacological activation of REV-ERB by agonists has been shown to suppress the NF-κB pathway, thereby reducing the expression of its downstream inflammatory targets.[6] This is achieved, in part, by REV-ERB-mediated repression of key components within the NF-κB signaling cascade.[11][12]



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SR10067 inhibits the NF-kB signaling pathway.

The NLRP3 Inflammasome Pathway

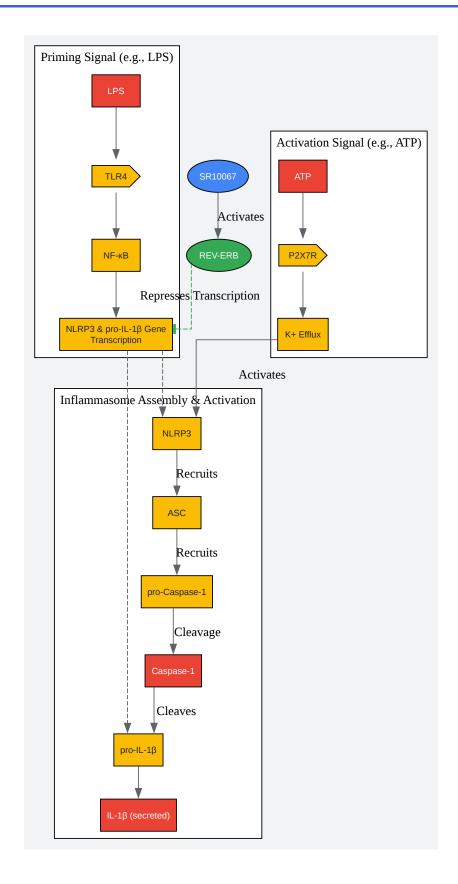


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The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response by activating caspase-1, which in turn cleaves pro-inflammatory cytokines IL- 1β and IL-18 into their active forms.[13][14] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory and autoimmune diseases, including neuroinflammatory conditions.[6][8] REV-ERB has been shown to directly repress the transcription of Nlrp3, the gene encoding the NLRP3 protein.[11][12] By activating REV-ERB, **SR10067** can therefore suppress the priming step of NLRP3 inflammasome activation, leading to reduced maturation and secretion of IL- 1β and IL-18.[6][15]





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SR10067 inhibits the NLRP3 inflammasome pathway.



In Vitro Evidence of SR10067's Anti-Neuroinflammatory Effects

In vitro models of neuroinflammation, primarily using microglial and astrocytic cell cultures, have been instrumental in elucidating the effects of **SR10067**.

Effects on Microglia

Microglia are the resident immune cells of the CNS and play a central role in initiating and propagating neuroinflammatory responses.[7] Studies using the BV2 microglial cell line and primary microglia have demonstrated that REV-ERB agonists, including **SR10067** and related compounds, can effectively suppress the activation of these cells.[6][15]

Table 2: In Vitro Effects of REV-ERB Agonists on Microglia



Compound	Cell Type	Stimulus	Measured Parameter	Effect	Reference
SR10067	Human microglia (HMC3)	LPS	IL-1β secretion	Significant reduction	[15]
SR10067	Human microglia (HMC3)	LPS	NLRP3 expression	Significant reduction	[15]
SR9009	Primary mouse microglia	LPS + ATP	IL-1β secretion	Dose- dependent suppression	[7]
SR9009	Primary mouse microglia	LPS	IL-6 mRNA	Inhibition	[7]
SR9009	BV2 microglial cells	MPP+	NF-κB activation	Inhibition	[16]
SR9009	BV2 microglial cells	MPP+	NLRP3 inflammasom e activation	Inhibition	[16]
SR9009	BV2 microglial cells	MPP+	iNOS, IL-1β, IL-6, TNF-α	Dose- dependent suppression	[16]
GSK4112	BV2 microglial cells	LPS	IL-6, TNF-α secretion	Dose- dependent suppression	[6]
GSK4112	BV2 microglial cells	LPS	iNOS, COX-2 expression	Inhibition	[6]
GSK4112	Primary mouse microglia	LPS	IL-6, TNF-α secretion	Dose- dependent suppression	[6]



Effects on Astrocytes

Astrocytes are also key players in neuroinflammation, with reactive astrocytes contributing to both pro-inflammatory and neuroprotective responses.[10][17] Activation of REV-ERB has been shown to modulate astrocyte activation and the production of inflammatory mediators.[6][18]

Table 3: In Vitro Effects of REV-ERB Agonists on Astrocytes

Compound	Cell Type	Stimulus	Measured Parameter	Effect	Reference
GSK4112	Astrocytes	TNF-α	MMP-9, CCL2	Reduction	[6]
SR9009	Astrocytes	-	Transformatio n from A1 to A2 phenotype	Promotion	[18]

In Vivo Evidence of SR10067's Anti-Neuroinflammatory Effects

Animal models of neuroinflammation, most commonly induced by systemic administration of LPS, have been used to evaluate the in vivo efficacy of **SR10067** and other REV-ERB agonists. [15][19]

Table 4: In Vivo Effects of REV-ERB Agonists in Neuroinflammation Models



Compound	Animal Model	Stimulus	Measured Parameter	Effect	Reference
SR10067	Mice	LPS	IL-1β, IL-18 secretion	Decreased secretion	[1][3]
SR9009	Mice (MCAO model)	Ischemia	TNF- α , IL-1 β , iNOS mRNA in cortex	Significant downregulati on	[13][19]
SR9009	Mice (MPTP model)	MPTP	Microglial activation (lba1)	Reduced	[16]
SR9009	Mice (MPTP model)	MPTP	NLRP3 inflammasom e activation	Reduced	[16]
SR9009	Mice (MPTP model)	MPTP	TNF-α, IL-6 mRNA	Significant reduction	[16]
GSK4112	Mice	LPS (intranigral injection)	Microglial activation	Suppression	[6]

Experimental ProtocolsIn Vitro Neuroinflammation Model using BV2 Microglial Cells

This protocol describes a method for inducing an inflammatory response in BV2 microglial cells using LPS and IFN-y, and for assessing the anti-inflammatory effects of **SR10067**.

Materials:

- BV2 murine microglial cell line
- DMEM with high glucose, supplemented with 10% FBS, 1% penicillin-streptomycin
- Lipopolysaccharide (LPS) from E. coli



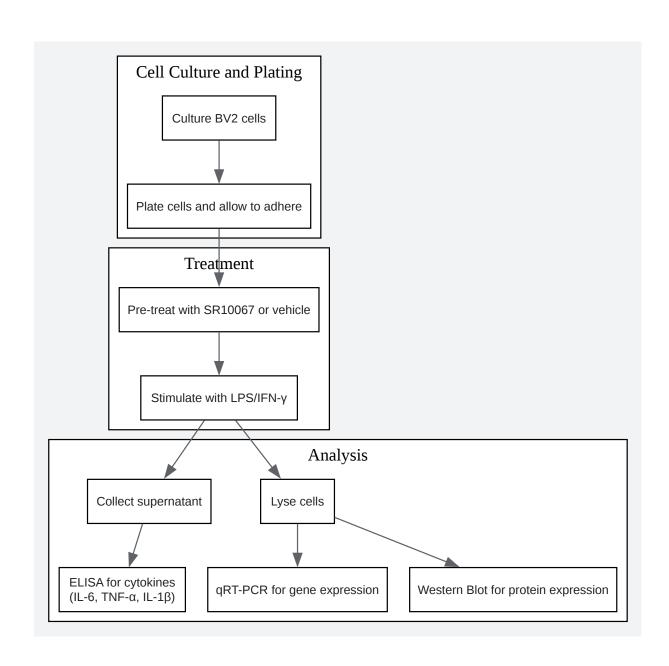
- Interferon-gamma (IFN-y), recombinant mouse
- SR10067
- DMSO (vehicle control)
- 96-well and 6-well tissue culture plates
- Reagents for ELISA (for cytokine quantification)
- Reagents for quantitative real-time PCR (qRT-PCR)
- · Reagents for Western blotting

Procedure:

- Cell Culture: Culture BV2 cells in supplemented DMEM at 37°C in a humidified atmosphere of 5% CO₂.
- Plating: Seed BV2 cells in 96-well plates (for viability and ELISA assays) or 6-well plates (for qRT-PCR and Western blotting) at an appropriate density and allow them to adhere overnight.
- Treatment:
 - Pre-treat cells with various concentrations of **SR10067** (or vehicle) for 1-2 hours.
 - Stimulate the cells with LPS (e.g., 100 ng/mL) and IFN-γ (e.g., 0.5 ng/mL) for the desired time period (e.g., 6 hours for RNA analysis, 24 hours for protein analysis).[3][20]
- Sample Collection:
 - Collect cell culture supernatants for cytokine analysis by ELISA.
 - Lyse cells for RNA or protein extraction.
- Analysis:



- \circ Cytokine Quantification: Measure the concentrations of IL-6, TNF- α , and IL-1 β in the culture supernatants using commercially available ELISA kits.
- Gene Expression Analysis: Perform qRT-PCR to analyze the mRNA expression levels of inflammatory genes.
- Protein Expression Analysis: Perform Western blotting to analyze the protein levels of components of the NF-κB and NLRP3 inflammasome pathways.





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Workflow for in vitro neuroinflammation assay.

In Vivo LPS-Induced Neuroinflammation Model in Mice

This protocol describes a method for inducing systemic inflammation and subsequent neuroinflammation in mice using LPS, and for evaluating the therapeutic effects of **SR10067**.

Materials:

- C57BL/6 mice (male, 8-10 weeks old)
- Lipopolysaccharide (LPS) from E. coli
- SR10067
- Vehicle (e.g., 10% DMSO in corn oil)[4]
- Sterile saline
- Anesthesia
- Perfusion solutions (saline, 4% paraformaldehyde)
- Tools for tissue collection and processing
- · Reagents for immunohistochemistry (IHC), ELISA, or qRT-PCR

Procedure:

- Acclimation: Acclimate mice to the housing conditions for at least one week.
- Treatment:
 - Administer SR10067 (e.g., 30 mg/kg, i.p.) or vehicle daily for a specified period (e.g., 3-7 days) prior to LPS challenge.[4][8]

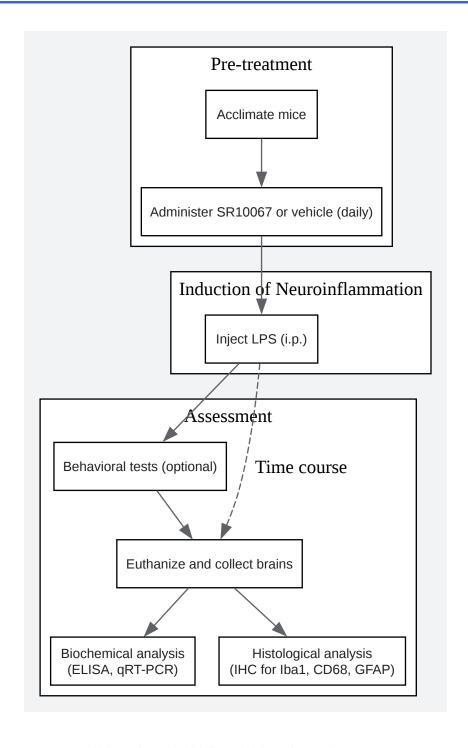


- On the final day of pre-treatment, administer a single dose of LPS (e.g., 1-5 mg/kg, i.p.) to induce inflammation.[15][18]
- Behavioral Analysis (Optional): Perform behavioral tests to assess sickness behavior or cognitive deficits at various time points after LPS injection.
- Tissue Collection:
 - At a designated time point post-LPS injection (e.g., 4, 6, or 24 hours), euthanize the mice.
 - For biochemical analyses, rapidly dissect the brain, isolate specific regions (e.g., hippocampus, cortex), and snap-freeze in liquid nitrogen.
 - For histological analyses, perfuse the mice with saline followed by 4% paraformaldehyde,
 and then collect the brains for further processing.

Analysis:

- Cytokine Quantification: Homogenize brain tissue and measure cytokine levels using ELISA or multiplex assays.[16][21]
- Gene Expression Analysis: Extract RNA from brain tissue and perform qRT-PCR.
- Immunohistochemistry: Section the brains and perform IHC for markers of microglial activation (e.g., Iba1, CD68) and astrogliosis (e.g., GFAP).[22][23][24]





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Workflow for in vivo LPS-induced neuroinflammation model.

Conclusion and Future Directions

SR10067, as a potent REV-ERB agonist, demonstrates significant promise as a therapeutic agent for mitigating neuroinflammation. Its ability to suppress key inflammatory pathways,



including NF-kB and the NLRP3 inflammasome, in both microglia and astrocytes provides a strong rationale for its further investigation in various neurological disorders.

Future research should focus on:

- Establishing a comprehensive dose-response relationship for SR10067's anti-inflammatory
 effects in various in vitro and in vivo models.
- Investigating the long-term efficacy and safety of SR10067 in chronic models of neurodegenerative diseases.
- Exploring the potential of SR10067 to modulate other aspects of glial cell function beyond inflammation, such as phagocytosis and metabolic activity.
- Developing novel REV-ERB agonists with improved pharmacokinetic and pharmacodynamic profiles for clinical translation.

The continued exploration of REV-ERB modulation with compounds like **SR10067** holds the potential to open new avenues for the treatment of a wide range of debilitating neurological conditions.

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